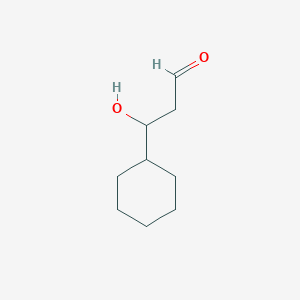
3-Cyclohexyl-3-hydroxypropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-3-hydroxypropanal is an organic compound characterized by a cyclohexyl group attached to a hydroxypropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexyl-3-hydroxypropanal can be synthesized through the hydroformylation of ethylene oxide in the presence of a cobalt carbonyl catalyst complexed with tertiary phosphine and a ruthenium catalyst. The reaction typically occurs in a liquid-phase solution with an inert solvent, at temperatures ranging from 30°C to 150°C and pressures between 50 psi to 10,000 psi .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct conversion of glycerol to 1,3-propanediol, with 3-hydroxypropanal as an intermediate. This process uses a SiO2-supported copper and H4SiW12O40 catalyst in a vapor-phase reaction under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-cyclohexyl-3-hydroxypropionic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a Ni-based catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: 3-Cyclohexyl-3-hydroxypropionic acid.
Reduction: 3-Cyclohexyl-1-propanol.
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
Scientific Research Applications
3-Cyclohexyl-3-hydroxypropanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways involving aldehydes and alcohols.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3-hydroxypropanal involves its role as a proapoptotic aldehyde. It is a metabolite of cyclophosphamide, a chemotherapeutic agent, and induces apoptosis in cancer cells by interacting with cellular proteins and DNA . The compound’s aldehyde group is crucial for its reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
3-Cyclohexyl-1-propanol: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Hydroxypropionaldehyde: Shares the hydroxypropanal structure but lacks the cyclohexyl group, resulting in different physical and chemical properties.
Uniqueness: 3-Cyclohexyl-3-hydroxypropanal is unique due to the presence of both a cyclohexyl group and a hydroxypropanal moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-cyclohexyl-3-hydroxypropanal |
InChI |
InChI=1S/C9H16O2/c10-7-6-9(11)8-4-2-1-3-5-8/h7-9,11H,1-6H2 |
InChI Key |
JUPJNYPVPXCUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


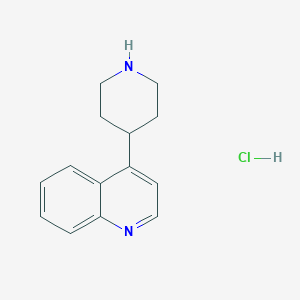

![[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15046166.png)
![2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol](/img/structure/B15046167.png)
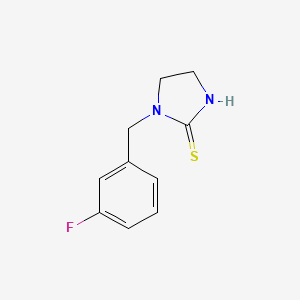

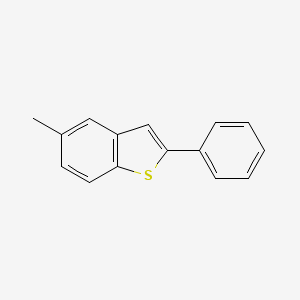
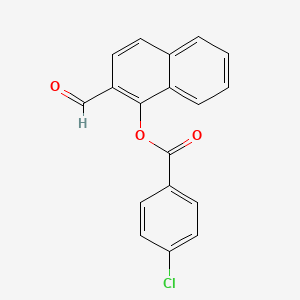
![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal](/img/structure/B15046196.png)
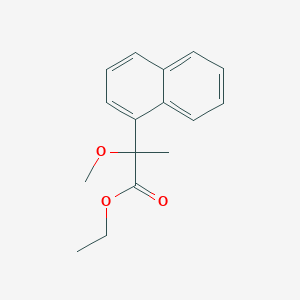


![3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15046239.png)
![Methyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15046246.png)
